molecular formula C33H31N5O B127455 Telmisartan Amide CAS No. 915124-86-6

Telmisartan Amide

Cat. No.: B127455
CAS No.: 915124-86-6
M. Wt: 513.6 g/mol
InChI Key: YAIWQMXHIQDCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Telmisartan Amide is a derivative of Telmisartan, a potent angiotensin II type-1 receptor blocker. Telmisartan is primarily used to manage hypertension and has shown diverse pharmacological actions beyond its primary indication. This compound, like its parent compound, is expected to exhibit similar therapeutic properties with potential modifications in its pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

Target of Action

Telmisartan Amide primarily targets the Angiotensin II Type 1 (AT1) receptors . These receptors are part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound acts as an Angiotensin II receptor blocker (ARB) . It binds to the AT1 receptors with high affinity, inhibiting the action of Angiotensin II, a potent vasoconstrictor . This binding is reversible and selective, primarily affecting receptors in vascular smooth muscle and the adrenal gland . The inhibition of Angiotensin II leads to vasodilation and a reduction in the secretion of aldosterone, a hormone that promotes sodium and water retention .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptors, this compound inhibits the vasoconstrictor and aldosterone secretory effects of Angiotensin II . Recent studies also suggest that Telmisartan may have PPAR-gamma agonistic properties , potentially conferring beneficial metabolic effects .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics, with a long terminal half-life of 16 hours, a clearance of 0.15 L·kg-1·h-1, and a volume of distribution of 5.36 L·kg-1 . It undergoes minimal liver metabolism via glucuronidation and is primarily excreted in the feces .

Result of Action

The primary result of this compound’s action is a reduction in arterial blood pressure . By blocking the effects of Angiotensin II, it causes vasodilation and reduces the secretion of aldosterone, leading to decreased blood volume and pressure . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear

Biochemical Analysis

Biochemical Properties

Telmisartan Amide, like Telmisartan, is known to inhibit many biochemical processes involved in the control of the cardiovascular system . It specifically targets the angiotensin II type-1 receptor, affecting vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It also exhibits partial agonist activity toward peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces plasma glucose and insulin levels, thereby improving insulin resistance . It also decreases blood pressure more significantly than other similar compounds . In addition, it has been found to increase the permeability of endothelial cells through Zonula Occludens-1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It interferes with the binding of angiotensin II to the angiotensin II AT1-receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . It also exhibits partial agonist activity toward PPARγ, which is an established target for antidiabetic drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time. For instance, it has been found to induce myocardial infarction with an infarct size of 21% of the total at 30 μM and 63% of the total area at 100 μM . It also demonstrated sustained inhibitory effects on AT1R .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to ameliorate hypertension and insulin resistance in rats with metabolic syndrome . The improvement in insulin resistance was observed through increased expression of GLUT4 and down-regulation of phosphoenolpyruvate carboxykinase (PEPCK) via PPARδ-dependent mechanisms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects . It suppresses TNF-α-induced NF-κB activation, reducing neutrophil infiltration in ulcerative colitis .

Subcellular Localization

It has been found to affect the expression and localization of ZO-1 in endothelial cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Telmisartan Amide typically involves the modification of the carboxylic acid group in Telmisartan to form the amide derivative. One common method includes the activation of the carboxylic acid group using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) followed by reaction with an amine to form the amide bond. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Telmisartan Amide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, particularly in cardiovascular research.

    Medicine: Investigated for its potential therapeutic effects in managing hypertension and related cardiovascular conditions.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Comparison with Similar Compounds

Similar Compounds

    Losartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

    Valsartan: Known for its efficacy in managing hypertension and heart failure.

    Irbesartan: Used for treating hypertension and diabetic nephropathy.

Uniqueness

Telmisartan Amide’s uniqueness lies in its potential dual activity as both an angiotensin II receptor blocker and a partial agonist of peroxisome proliferator-activated receptor gamma. This dual activity may confer additional therapeutic benefits, such as anti-inflammatory and antiproliferative effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N5O/c1-4-9-30-36-31-21(2)18-24(33-35-27-12-7-8-13-28(27)37(33)3)19-29(31)38(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)32(34)39/h5-8,10-19H,4,9,20H2,1-3H3,(H2,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIWQMXHIQDCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238604
Record name Telmisartan amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915124-86-6
Record name Telmisartan amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915124866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C9IQ6NHUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telmisartan Amide
Reactant of Route 2
Reactant of Route 2
Telmisartan Amide
Reactant of Route 3
Reactant of Route 3
Telmisartan Amide
Reactant of Route 4
Reactant of Route 4
Telmisartan Amide
Reactant of Route 5
Telmisartan Amide
Reactant of Route 6
Telmisartan Amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.